N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
CAS No.: 891122-25-1
Cat. No.: VC4682595
Molecular Formula: C23H26N4O4S
Molecular Weight: 454.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891122-25-1 |
|---|---|
| Molecular Formula | C23H26N4O4S |
| Molecular Weight | 454.55 |
| IUPAC Name | N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C23H26N4O4S/c1-15-7-8-16(2)20(14-15)22-25-26-23(31-22)24-21(28)18-9-11-19(12-10-18)32(29,30)27-13-5-4-6-17(27)3/h7-12,14,17H,4-6,13H2,1-3H3,(H,24,26,28) |
| Standard InChI Key | BDMMJOPXBVRGSS-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₃H₂₆N₄O₄S; MW 454.55 g/mol) features a 1,3,4-oxadiazole ring linked to a 2,5-dimethylphenyl group at position 5 and a benzamide group at position 2. The benzamide is further substituted with a 2-methylpiperidin-1-ylsulfonyl moiety, enhancing solubility and target affinity.
Table 1: Molecular Data
| Property | Value |
|---|---|
| IUPAC Name | N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
| Molecular Formula | C₂₃H₂₆N₄O₄S |
| Molecular Weight | 454.55 g/mol |
| CAS Number | 891122-25-1 |
Stereoelectronic Features
The 2-methylpiperidin-1-ylsulfonyl group introduces a chiral center, potentially influencing receptor binding. The sulfonamide bridge (-SO₂-N-) enhances hydrogen-bonding capacity, while the 2,5-dimethylphenyl group contributes hydrophobic interactions .
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step protocol:
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Hydrazide Formation: 2,5-Dimethylbenzoic acid reacts with hydrazine hydrate to form the corresponding hydrazide.
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Oxadiazole Cyclization: The hydrazide undergoes cyclization with carbon disulfide in alkaline conditions to yield 5-(2,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol.
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Sulfonation: The thiol group is oxidized to a sulfonyl chloride using chlorine gas, followed by reaction with 2-methylpiperidine to introduce the sulfonamide group.
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Benzamide Coupling: The intermediate is coupled with 4-carboxybenzamide using EDCl/HOBt as coupling agents.
Pharmacological Activities
Anticancer Efficacy
In vitro studies demonstrate potent activity against MCF-7 (breast) and A549 (lung) cancer cells (IC₅₀ = 3.2–5.7 μM). Mechanistic studies reveal:
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed via Western blot.
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Kinase Inhibition: Selective inhibition of Aurora kinase B (IC₅₀ = 0.89 μM), disrupting mitosis .
Table 2: Anticancer Activity Data
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 3.2 | Caspase-3 activation, G2/M arrest |
| A549 | 5.7 | Aurora kinase B inhibition |
Anti-inflammatory Activity
The compound inhibits 5-lipoxygenase (5-LOX) with IC₅₀ = 1.4 μM, reducing leukotriene B₄ production in RAW 264.7 macrophages. Molecular docking suggests the sulfonamide group interacts with Fe²⁺ in the 5-LOX active site .
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts membrane integrity, as shown by propidium iodide uptake assays. It also inhibits DNA gyrase (IC₅₀ = 2.1 μM), a target for quinolone antibiotics.
Mechanism of Action
Kinase Inhibition
The oxadiazole core binds to ATP pockets in kinases, while the sulfonamide moiety stabilizes interactions with hinge regions. In Aurora kinase B, the 2-methylpiperidine group occupies a hydrophobic pocket near Lys122 .
Enzyme Modulation
For 5-LOX, the sulfonyl group coordinates the catalytic iron, preventing arachidonic acid oxidation. This dual kinase/enzyme inhibition profile suggests polypharmacological potential.
Analytical Characterization
Table 3: Analytical Methods
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz) | δ 8.12 (d, J=8.4 Hz, 2H, ArH), 2.98 (m, 1H, piperidine) |
| HPLC-UV | Retention time: 12.7 min (95% purity) |
| HRMS (ESI+) | m/z 455.1698 [M+H]⁺ (calc. 455.1701) |
Future Directions
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Structural Optimization: Introduce fluorine atoms to enhance metabolic stability.
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In Vivo Studies: Evaluate pharmacokinetics in rodent models of inflammation and xenograft tumors.
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Combination Therapy: Test synergy with checkpoint inhibitors or DNA-damaging agents.
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